molecular formula C10H10BrFO3 B14023512 Ethyl 2-bromo-6-fluoro-3-methoxybenzoate

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate

Cat. No.: B14023512
M. Wt: 277.09 g/mol
InChI Key: JSCMIKHPGSYGKC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate is a substituted benzoate ester with the molecular formula C₁₀H₁₀BrFO₃. Its structure features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 3-position of the aromatic ring, with an ethyl ester at the carboxylate position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents (Br, F) and reactive ester group, which facilitate further derivatization .

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

ethyl 2-bromo-6-fluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-6(12)4-5-7(14-2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

JSCMIKHPGSYGKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-bromo-6-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Applications
Ethyl 2-bromo-6-fluoro-3-methoxybenzoate Br (2), F (6), OCH₃ (3) C₁₀H₁₀BrFO₃ 276.9 Electron-withdrawing groups enhance stability; ester enables nucleophilic substitution Pharmaceutical intermediates
Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate Br (2), F (6), OCH₃ (3), tert-butyl C₁₂H₁₄BrFO₃ 305.1 Bulkier tert-butyl ester reduces solubility; similar reactivity High-resolution crystallography
Ethyl 2-chloro-6-fluoro-3-methoxybenzoate Cl (2), F (6), OCH₃ (3) C₁₀H₁₀ClFO₃ 232.6 Chlorine less electronegative than Br; lower molecular weight Synthetic intermediates
Ethyl 2-chloro-6-fluoro-3-methylbenzoate Cl (2), F (6), CH₃ (3) C₁₀H₁₀ClFO₂ 216.6 Methyl group (electron-donating) reduces ring activation compared to methoxy Organic synthesis
Methyl 6-amino-2-bromo-3-methoxybenzoate Br (2), NH₂ (6), OCH₃ (3) C₉H₉BrNO₃ 274.1 Amino group strongly activates aromatic ring; versatile in electrophilic substitutions Drug discovery

Reactivity and Stability

  • Electron-Withdrawing Effects: The bromine and fluorine substituents in this compound deactivate the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs like Methyl 6-amino-2-bromo-3-methoxybenzoate, where the amino group strongly activates the ring .
  • Ester Group Reactivity : The ethyl ester group allows for hydrolysis or transesterification reactions, whereas the tert-butyl analog (Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate) offers enhanced steric hindrance, slowing such reactions .

Physicochemical Properties

  • Solubility : The tert-butyl analog’s bulkier ester group likely reduces solubility in polar solvents compared to the ethyl variant .
  • Polarity : Methoxy groups (in this compound) increase polarity compared to methyl-substituted analogs (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate), affecting chromatographic behavior .

Research and Application Insights

  • Pharmaceutical Intermediates : this compound’s balanced reactivity makes it a preferred intermediate for synthesizing fluorinated drug candidates, whereas the tert-butyl variant is niche for specialized crystallography studies .
  • Synthetic Flexibility: The amino-substituted analog (Methyl 6-amino-2-bromo-3-methoxybenzoate) is pivotal in constructing heterocycles for kinase inhibitors, leveraging its activating amino group .

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